5-Chloro-2-ethoxy-3-methylaniline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H12ClNO |
|---|---|
Molecular Weight |
185.65 g/mol |
IUPAC Name |
5-chloro-2-ethoxy-3-methylaniline |
InChI |
InChI=1S/C9H12ClNO/c1-3-12-9-6(2)4-7(10)5-8(9)11/h4-5H,3,11H2,1-2H3 |
InChI Key |
JYWSPLRVSRPACH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1C)Cl)N |
Origin of Product |
United States |
Synthetic Methodologies for 5 Chloro 2 Ethoxy 3 Methylaniline
Established Synthetic Routes and Precursor Utilization
The most common and industrially viable methods for the synthesis of aromatic amines involve the modification of a pre-existing substituted benzene (B151609) ring. This typically involves the reduction of a nitro group or multi-step strategies to build the required substitution pattern.
The reduction of a nitroaromatic compound is the most direct and widely employed route for the synthesis of anilines. For the target compound, 5-Chloro-2-ethoxy-3-methylaniline, the logical precursor would be 4-Chloro-2-ethoxy-6-nitrotoluene . The transformation involves the reduction of the nitro (-NO₂) group to an amino (-NH₂) group. Several effective reduction methods are available for this purpose.
Catalytic hydrogenation is a preferred industrial method due to its high efficiency and cleaner reaction profiles. evonik.comwikipedia.org This process typically involves reacting the nitroaromatic precursor with hydrogen gas in the presence of a metal catalyst.
Precious Metal Catalysts (PMC): Palladium on carbon (Pd/C) is a highly effective catalyst for nitro group reduction, often affording high yields under relatively mild conditions of temperature and pressure. fossee.in Platinum (Pt) and Rhodium (Rh) catalysts are also used.
Nickel Catalysts: Raney Nickel is a cost-effective alternative to precious metals and is widely used, though it may sometimes require more forcing reaction conditions. utwente.nl
Metal-acid systems are classic and reliable methods for nitro group reduction on a laboratory scale.
Tin (Sn) and Hydrochloric Acid (HCl): The Bechamp reduction, using iron and hydrochloric acid, is a historically significant method. utwente.nl A common lab-scale alternative uses tin metal in the presence of concentrated HCl.
Iron (Fe) and Hydrochloric Acid (HCl): This is one of the oldest and most economical methods for the reduction of aromatic nitro compounds. utwente.nl
Transfer hydrogenation offers a convenient alternative to using gaseous hydrogen, employing molecules like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) as the hydrogen source in the presence of a catalyst like Pd/C or Raney Nickel. utwente.nl
Table 1: Comparison of Common Reduction Methods for Nitroaromatic Precursors
| Reducing Agent/System | Catalyst | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Hydrogen Gas (H₂) | Pd/C, PtO₂, Raney Ni | 1-50 atm H₂, 25-100 °C, Methanol/Ethanol solvent | High yield, clean by-products (water) | Requires specialized high-pressure equipment |
| Hydrazine Hydrate (N₂H₄·H₂O) | Fe/C, Pd/C, Raney Ni | Reflux in alcoholic solvent | Avoids use of gaseous H₂ | Hydrazine is toxic and potentially explosive |
| Sodium Borohydride (NaBH₄) | Cu/Ni nanoparticles | Aqueous or alcoholic solvent | Mild conditions | Can be expensive for large-scale synthesis |
| Tin (Sn) / Hydrochloric Acid (HCl) | None | Reflux | Effective and reliable for lab scale | Generates stoichiometric tin waste |
| Iron (Fe) / Hydrochloric Acid (HCl) | None | Reflux | Very low cost | Generates large amounts of iron sludge |
The synthesis of the required precursor, 4-Chloro-2-ethoxy-6-nitrotoluene, is a critical step. A plausible multi-step strategy would involve the construction of the substituted benzene ring through a series of regioselective reactions. One potential route could start from a more readily available dichlorotoluene derivative.
For instance, a synthesis could begin with 2,4-dichloro-6-nitrotoluene . The greater reactivity of the chlorine atom at the 2-position (ortho to the nitro group) allows for a selective nucleophilic aromatic substitution (SNAr) reaction with sodium ethoxide (NaOEt) to introduce the ethoxy group, yielding the desired precursor, 4-Chloro-2-ethoxy-6-nitrotoluene. chemicalbook.com The synthesis of 2,4-dichloro-6-nitrotoluene itself can be achieved through the chlorination of o-nitrotoluene. google.com
An alternative approach could involve the nitration of 3-chloro-2-ethoxytoluene . However, nitration of such a substituted toluene (B28343) could lead to a mixture of isomers, potentially complicating purification.
Exploration of Alternative Synthetic Pathways
While the reduction of a nitro precursor is the most probable route, other synthetic strategies could be considered.
Amination of Phenolic Precursors: Industrial processes exist for the conversion of phenols to anilines by reaction with ammonia (B1221849) at high temperatures and pressures over a suitable catalyst, such as a crystalline aluminosilicate (B74896) zeolite. google.com A corresponding phenolic precursor, 5-Chloro-2-ethoxy-3-methylphenol , could theoretically be converted to the target aniline (B41778).
Electrochemical Methods: Modern electrochemical processes offer a potentially greener alternative for the synthesis of substituted anilines. This can involve the electrochemical reduction of the nitro precursor or a one-pot reductive chlorination of a nitro-compound in a hydrohalic acid medium. google.com These methods can offer high selectivity under mild conditions. acs.org
Reaction Condition Optimization and Process Intensification
Optimizing the reaction conditions for the reduction of 4-Chloro-2-ethoxy-6-nitrotoluene is crucial for maximizing yield, minimizing impurities, and ensuring safety. Key parameters to optimize include:
Catalyst Selection and Loading: The choice of catalyst (e.g., Pd/C vs. Raney Ni) and its concentration will affect reaction rate and selectivity. Optimization aims to use the minimum amount of catalyst for complete conversion to reduce costs.
Temperature and Pressure: For catalytic hydrogenations, these parameters must be carefully controlled. Higher temperatures and pressures increase the reaction rate but can also promote side reactions like dehalogenation (loss of the chlorine atom).
Solvent: The choice of solvent (e.g., ethanol, methanol, ethyl acetate) can influence the solubility of reactants and the reaction kinetics.
Process intensification focuses on developing smaller, safer, and more efficient manufacturing technologies. aiche.org The reduction of nitro compounds is highly exothermic and can pose a significant risk of a thermal runaway on a large scale. acsgcipr.org Flow chemistry, where reactants are continuously pumped through a heated tube or static mixer containing a catalyst, is a key process intensification technique. This approach offers superior heat and mass transfer, allowing for the safe execution of highly exothermic reactions at elevated temperatures and pressures, leading to significantly shorter reaction times and improved safety profiles. acs.org
Considerations for Industrial Scale-up and Pilot Manufacturing Processes
Scaling a chemical synthesis from the laboratory to a pilot or industrial plant presents significant challenges. catsci.com
Heat Management: As reactor volume increases, the surface area-to-volume ratio decreases, making heat dissipation more difficult. catsci.com The exothermic nature of nitro group reduction requires robust cooling systems and careful control of the addition rate of reactants to prevent dangerous temperature increases. Reaction calorimetry studies are essential to understand the heat flow of the reaction and design safe operating protocols. acsgcipr.org
Mass Transfer: Efficient mixing is critical to ensure contact between the reactants, especially in heterogeneous systems like catalytic hydrogenations (solid catalyst, liquid substrate, gaseous hydrogen). In large reactors, achieving uniform mixing can be challenging and may require specialized impeller designs and baffles. catsci.com
Process Safety: A thorough hazard evaluation is necessary to identify potential risks, such as the flammability of hydrogen gas and solvents, the toxicity of reactants and products, and the potential for runaway reactions. acsgcipr.org
Downstream Processing: The purification of the final product is a major consideration. This typically involves filtration to remove the catalyst, followed by distillation to separate the aniline from the solvent and any by-products. The design of this purification train is critical for achieving the desired product purity on an industrial scale. fossee.in
Advanced Spectroscopic Characterization of 5 Chloro 2 Ethoxy 3 Methylaniline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis
The ¹H NMR spectrum of 5-Chloro-2-ethoxy-3-methylaniline is anticipated to exhibit a series of distinct signals corresponding to the different types of protons in the molecule. The aromatic region is expected to show two doublets, representing the two neighboring aromatic protons. The ethoxy group will be characterized by a quartet and a triplet, arising from the coupling between the methylene (B1212753) and methyl protons. The methyl group attached to the aromatic ring and the amine protons will each produce a singlet.
Expected ¹H NMR Data for this compound
| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity | Integration |
| Aromatic-H | 6.5 - 7.5 | Doublet | 1H |
| Aromatic-H | 6.5 - 7.5 | Doublet | 1H |
| NH₂ | 3.5 - 4.5 | Singlet (broad) | 2H |
| O-CH₂-CH₃ | 3.9 - 4.2 | Quartet | 2H |
| Ar-CH₃ | 2.1 - 2.4 | Singlet | 3H |
| O-CH₂-CH₃ | 1.3 - 1.5 | Triplet | 3H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, nine distinct signals are expected, corresponding to the nine unique carbon environments. The chemical shifts of the aromatic carbons will be influenced by the electron-donating effects of the amino and ethoxy groups and the electron-withdrawing effect of the chlorine atom.
Expected ¹³C NMR Data for this compound
| Carbon Type | Expected Chemical Shift (ppm) |
| C-NH₂ | 140 - 150 |
| C-O | 145 - 155 |
| C-Cl | 120 - 130 |
| C-CH₃ | 125 - 135 |
| Aromatic C-H | 110 - 125 |
| Aromatic C-H | 110 - 125 |
| O-CH₂ | 60 - 70 |
| Ar-CH₃ | 15 - 25 |
| O-CH₂-CH₃ | 10 - 20 |
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Studies
Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The FT-IR spectrum of this compound is expected to display characteristic absorption bands. The N-H stretching of the primary amine will likely appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic moieties will be observed around 2850-3100 cm⁻¹. The C-O stretching of the ethoxy group and the C-Cl stretching will also give rise to strong, characteristic bands.
Raman spectroscopy, being complementary to FT-IR, is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic C=C stretching vibrations are expected to produce strong signals in the Raman spectrum.
Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| N-H | Symmetric & Asymmetric Stretch | 3300 - 3500 | Weak |
| Aromatic C-H | Stretch | 3000 - 3100 | Strong |
| Aliphatic C-H | Stretch | 2850 - 2980 | Moderate |
| C=C | Aromatic Stretch | 1450 - 1600 | Strong |
| N-H | Bend | 1580 - 1650 | Weak |
| C-O | Stretch | 1200 - 1270 | Moderate |
| C-Cl | Stretch | 600 - 800 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions of the aromatic system. The presence of the amino and ethoxy auxochromes is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene (B151609). The solvent used for analysis can also influence the position and intensity of these bands.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. The molecular ion peak (M⁺) in the mass spectrum of this compound would confirm its molecular weight. The isotopic pattern of the molecular ion peak, with the presence of an (M+2)⁺ peak approximately one-third the intensity of the M⁺ peak, would be characteristic of a monochlorinated compound. Common fragmentation pathways would likely involve the loss of the ethoxy group, the methyl group, and other small neutral molecules.
X-ray Diffraction and Single Crystal Structural Investigations
X-ray diffraction analysis of a single crystal provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions. To date, no public record of a single-crystal X-ray diffraction study for this compound has been found. Such an analysis would be invaluable to precisely determine the geometry of the molecule, including the planarity of the aromatic ring and the conformation of the ethoxy and amino substituents. It would also reveal details about the crystal packing and any hydrogen bonding or other non-covalent interactions that dictate the solid-state architecture.
Computational and Theoretical Investigations of 5 Chloro 2 Ethoxy 3 Methylaniline
Density Functional Theory (DFT) Calculations
DFT is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting a wide range of molecular properties with a good balance of accuracy and computational cost.
Geometry Optimization and Conformational Analysis
A foundational step in computational chemistry is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. This is achieved by minimizing the energy of the molecule with respect to the positions of its nuclei. For a flexible molecule like 5-Chloro-2-ethoxy-3-methylaniline, which has a rotatable ethoxy group, a conformational analysis would be performed. This involves exploring different rotational isomers (conformers) to identify the global minimum on the potential energy surface. The results of such an analysis would typically be presented in a table of optimized bond lengths, bond angles, and dihedral angles for the most stable conformer.
Prediction of Vibrational Frequencies and Spectral Assignments
Once the optimized geometry is found, computational methods can predict the molecule's vibrational frequencies. These frequencies correspond to the various ways the atoms in the molecule can vibrate, such as stretching, bending, and twisting of chemical bonds. The calculated frequencies are instrumental in interpreting experimental infrared (IR) and Raman spectra. A detailed analysis would involve assigning each calculated vibrational mode to a specific type of atomic motion within the molecule.
Analysis of Electronic Structure: Frontier Orbitals (HOMO-LUMO) and Energy Gaps
The electronic properties of a molecule are governed by its molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies a more reactive molecule.
Molecular Electrostatic Potential (MESP) Mapping
A Molecular Electrostatic Potential (MESP) map illustrates the charge distribution within a molecule from the perspective of an approaching positive charge. It is a color-coded map superimposed on the molecule's electron density surface. Different colors represent different electrostatic potential values, with red typically indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). The MESP is invaluable for predicting sites of chemical reactivity.
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core electrons. A key feature of NBO analysis is the examination of donor-acceptor interactions, which reveal hyperconjugative effects and charge delocalization. These interactions contribute significantly to the stability of the molecule. The strength of these interactions is quantified by second-order perturbation theory energy values.
Studies of Noncovalent Interactions (NCI) and Reduced Density Gradient (RDG)
Beyond covalent bonds, weaker noncovalent interactions (NCIs) such as van der Waals forces, hydrogen bonds, and steric repulsion play a crucial role in determining molecular conformation and crystal packing. The Reduced Density Gradient (RDG) is a function of the electron density and its gradient, which allows for the visualization and characterization of these NCIs. Plots of the RDG against the electron density, often color-coded by the sign of the second eigenvalue of the Hessian of the electron density, can distinguish between attractive and repulsive interactions.
Electron Localization Function (ELF) for Bonding Characterization
The Electron Localization Function (ELF) is a method used in quantum chemistry to visualize and analyze the nature of chemical bonds in molecules. cam.ac.uk It provides a measure of the probability of finding an electron in the neighborhood of a reference electron with the same spin. High ELF values, approaching 1, are indicative of highly localized electrons, such as in covalent bonds and lone pairs, while lower values suggest delocalized electronic regions. cam.ac.uk
For a molecule like this compound, an ELF analysis would reveal the electronic structure in detail. The analysis of aniline (B41778), a parent compound, shows how ELF can distinguish the different bonds within the aromatic ring and the amino group. researchgate.net In aniline, the C-C bond with the highest disynaptic basin population (a measure of electron pairs in a bonding region) is the shortest, while the bond with the lowest population is the longest. researchgate.net This demonstrates the nuanced differences in bonding within the phenyl ring.
Applying this to this compound, one would expect to characterize the covalent nature of the C-Cl, C-N, C-O, C-C, and C-H bonds. The analysis would also highlight the lone pairs on the nitrogen, oxygen, and chlorine atoms. The electron-donating ethoxy group and the weakly donating methyl group, combined with the electron-withdrawing chlorine atom, would create a complex electronic environment. ELF analysis would quantify these electronic shifts and their effect on the aromatic system's delocalization.
Table 1: Illustrative ELF Basin Population Data for Aniline as a Model (Note: This table is based on data for aniline and serves as an example of the type of data an ELF analysis would yield for this compound. researchgate.net)
| Basin Type | Involved Atoms | Basin Population (e⁻) | Bonding Interpretation |
| Disynaptic | C1-C2 | 2.72 | Weakest aromatic C-C bond |
| Disynaptic | C2-C3 | 2.98 | Strongest aromatic C-C bond |
| Disynaptic | C3-C4 | 2.83 | Intermediate aromatic C-C bond |
| Disynaptic | C-N | - | Covalent C-N bond |
| Monosynaptic | N | - | Nitrogen lone pair |
| Monosynaptic | O | - | Oxygen lone pairs |
| Monosynaptic | Cl | - | Chlorine lone pairs |
Quantum Theory of Atoms in Molecules (QTAIM) for Bond Critical Points
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning a molecule's electron density to define atoms and the bonds between them. wiley-vch.de A key aspect of QTAIM is the analysis of bond critical points (BCPs), which are points of minimum electron density along a bond path between two atoms. wiley-vch.denih.gov The properties at these BCPs, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), reveal the nature of the chemical bond.
For shared interactions, like covalent bonds, ρ(r) is high and ∇²ρ(r) is negative. For closed-shell interactions, such as ionic bonds, hydrogen bonds, and van der Waals interactions, both ρ(r) and ∇²ρ(r) are typically small and positive. researchgate.net
In the context of this compound, a QTAIM analysis would be used to:
Characterize all covalent bonds: The C-Cl, C-N, C-O, C-C, and C-H bonds would each have a unique BCP with specific values of ρ(r) and ∇²ρ(r), reflecting their respective strengths and polarities.
Identify non-covalent interactions: Intramolecular hydrogen bonds, for instance between the amine hydrogens and the adjacent ethoxy oxygen, could be identified and characterized. The presence of a bond path and a BCP between these atoms would confirm such an interaction.
Table 2: Representative QTAIM Data for Different Bond Types (Note: This is generalized data to illustrate the expected findings for this compound based on established principles. wiley-vch.deresearchgate.net)
| Bond Type | Electron Density (ρ(r)) (a.u.) | Laplacian of Electron Density (∇²ρ(r)) (a.u.) | Interpretation |
| C-C (Aromatic) | ~0.25 - 0.30 | < 0 | Covalent, shared interaction |
| C-N | ~0.20 - 0.25 | < 0 | Polar covalent bond |
| C-Cl | ~0.15 - 0.20 | > 0 | Polar covalent, some closed-shell character |
| C-O | ~0.20 - 0.25 | < 0 | Polar covalent bond |
| Intramolecular H-bond | ~0.01 - 0.04 | > 0 | Weak, closed-shell interaction |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, including conformational changes, diffusion, and interactions with surrounding molecules like solvents. acs.orgnih.gov
For this compound, MD simulations could be employed to understand its dynamic behavior in various environments. For example, a simulation in an aqueous solution could reveal:
Solvation Structure: How water molecules arrange around the hydrophobic (aromatic ring, methyl group) and hydrophilic (amino, ethoxy groups) parts of the molecule.
Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the amine group and water molecules. Studies on aniline have shown that it can act as a hydrogen bond donor. rsc.org
Conformational Flexibility: The rotation around the C-O and C-N bonds and the flexibility of the ethyl group in the ethoxy substituent. Research on polyaniline, a related polymer, has used MD to analyze conformational transitions and free energy. acs.orgnih.gov
Table 3: Potential Parameters for an MD Simulation of this compound in Water (Note: This table presents a typical setup for an MD simulation, based on general practices and studies on similar systems. acs.orgrsc.org)
| Parameter | Value / Description | Purpose |
| Force Field | All-atom (e.g., OPLS-AA, CHARMM) | Describes the potential energy of the system |
| Solvent Model | Explicit water (e.g., TIP3P, SPC/E) | Simulates the aqueous environment |
| System Size | ~500 solvent molecules per solute | Ensures proper solvation and avoids self-interaction |
| Temperature | 298 K (25 °C) | Simulates room temperature conditions |
| Pressure | 1 atm | Simulates standard atmospheric pressure |
| Simulation Time | 50-100 ns | Allows for sufficient sampling of molecular motion |
| Key Analyses | Radial Distribution Functions, H-bond lifetime | To understand solvation and specific interactions |
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) studies aim to find a mathematical correlation between the chemical structure of a series of compounds and their reactivity. These models use computed molecular descriptors (physicochemical properties) to predict reactivity. nih.govnih.gov
For a class of compounds like substituted anilines, QSRR models can predict various properties. Studies have successfully correlated computed descriptors with metabolic pathways, such as N-acetylation, and with physicochemical properties like pKa and oxidation potentials. nih.govumn.edujournaleras.com Key descriptors often include:
Electronic Descriptors: Partial atomic charges, dipole moment, and energies of frontier molecular orbitals (HOMO/LUMO). For instance, the partial charge on the amine nitrogen has been found to be crucial for predicting N-acetylation. nih.gov
Steric Descriptors: Molecular volume and surface area.
Topological Descriptors: Indices that quantify molecular branching and shape.
A QSRR study including this compound would calculate these descriptors and use them to predict its reactivity in specific reactions, its potential for environmental degradation, or its relative toxicity, based on models built from a larger set of aniline derivatives. nih.gov
Table 4: Important Molecular Descriptors in QSRR for Substituted Anilines (Note: This table highlights descriptors found to be significant in QSRR studies of aniline derivatives. nih.govumn.edu)
| Descriptor | Type | Relevance to Reactivity |
| Partial charge on Amine Nitrogen | Electronic | Predicts susceptibility to N-acetylation and basicity (pKa). nih.gov |
| HOMO Energy | Electronic | Correlates with one-electron oxidation potential. umn.edu |
| LUMO Energy | Electronic | Relates to susceptibility to nucleophilic attack. |
| Nucleophilic Susceptibility at C4 | Electronic | Important for predicting oxanilic acid formation. nih.gov |
| Molecular Volume/Surface Area | Steric | Influences steric hindrance at reaction sites. |
Mechanistic Insights from Computational Modeling
Computational modeling, particularly using Density Functional Theory (DFT), is a cornerstone for elucidating reaction mechanisms. It allows for the mapping of potential energy surfaces, the identification of transition states, and the calculation of activation energies, thereby providing a step-by-step understanding of how a reaction proceeds.
For this compound, computational modeling could be used to investigate various reactions, such as electrophilic aromatic substitution (e.g., further halogenation), oxidation, or radical reactions. For example, studies on the chlorination of aniline have used DFT to validate that the reaction orientation (ortho, meta, para) is determined by the stability of the intermediate Wheland complex. researchgate.net Similarly, the mechanism of aniline's reaction with methyl radicals has been thoroughly characterized, identifying pathways for hydrogen abstraction and radical addition. nih.gov
A computational study on a reaction involving this compound would calculate the energies of reactants, products, intermediates, and transition states. This would reveal the most likely reaction pathway and explain the regioselectivity based on the electronic and steric effects of the chloro, ethoxy, and methyl substituents.
Table 5: Illustrative Computed Energies for a Hypothetical Reaction Pathway (Note: This table exemplifies the kind of data generated from a DFT study of a reaction mechanism, using the halogenation of aniline as a conceptual basis. researchgate.netacs.org)
| Species | Role in Reaction | Relative Energy (kcal/mol) | Mechanistic Insight |
| Reactants | Starting Materials | 0.0 | Reference energy level |
| Transition State 1 (ortho attack) | Energy Barrier | +15.2 | Activation energy for substitution at the ortho position |
| Transition State 2 (para attack) | Energy Barrier | +13.5 | Activation energy for substitution at the para position |
| Intermediate (ortho) | Wheland Complex | +5.8 | Stability of the intermediate for ortho substitution |
| Intermediate (para) | Wheland Complex | +4.1 | Stability of the intermediate for para substitution |
| Products | Final Species | -20.7 | Overall reaction is exothermic |
Reaction Mechanisms and Kinetic Studies Involving 5 Chloro 2 Ethoxy 3 Methylaniline
Investigation of Nucleophilic Substitution Pathways
While specific studies on the nucleophilic substitution pathways of 5-Chloro-2-ethoxy-3-methylaniline are not extensively documented, its behavior can be inferred from the well-established mechanisms of related aniline (B41778) derivatives. psu.edu Anilines are known to participate in nucleophilic aromatic substitution (SNAr) reactions, where they act as nucleophiles. The general mechanism for the reaction of an aniline with an activated aryl halide is believed to proceed through a zwitterionic intermediate, also known as a Meisenheimer-like complex. psu.edu
The reaction of this compound as a nucleophile would involve the attack of its amino group on an electron-deficient aromatic ring. The rate of this reaction would be enhanced by the electron-donating ethoxy and methyl groups, which increase the nucleophilicity of the nitrogen atom. In many cases, these reactions are subject to general base catalysis, where a base assists in the removal of a proton from the amino group in the rate-determining step. psu.edu
Another potential nucleophilic substitution pathway is the Smiles rearrangement. This intramolecular reaction involves a nucleophilic attack from a heteroatom within the same molecule, leading to the migration of an aryl group. acs.org For a derivative of this compound appropriately substituted with a tethered nucleophile, this rearrangement could be a viable reaction pathway, proceeding through a cyclic transition state. acs.org
Hydrolysis Kinetics and Mechanisms
The mechanism of acid-catalyzed hydrolysis of anilines typically involves the protonation of the amino group, followed by nucleophilic attack of water. The substituents on the aromatic ring play a crucial role in influencing the rate of hydrolysis. For this compound, the electron-donating ethoxy and methyl groups would be expected to increase the electron density at the reaction center, potentially affecting the stability of intermediates and transition states. The hydrolysis of organic material is often modeled using first-order kinetics, though more complex models that account for factors like microbial growth can be employed for heterogeneous systems. nih.gov
To illustrate the kinetic parameters that might be expected for such a reaction, the following table presents hypothetical data based on the study of related compounds.
Hypothetical Hydrolysis Kinetic Data for a Substituted Aniline Derivative
| Parameter | Value | Significance |
|---|---|---|
| Rate Law | Rate = k[Substrate][H+] | First order in both substrate and acid |
| k (at a given temp.) | Varies | Rate constant |
| Activation Energy (Ea) | Moderate | Energy barrier for the reaction |
| Enthalpy of Activation (ΔH‡) | Positive | Endothermic formation of the transition state |
This table is illustrative and based on general principles and data from related compounds.
Influence of Substituents and Reaction Environment on Reactivity
In electrophilic aromatic substitution reactions, the activating effect of the ethoxy and methyl groups would likely dominate, making the aromatic ring more susceptible to attack by electrophiles. The positions of substitution would be directed to the available ortho and para positions relative to the activating groups.
The reaction environment, including the solvent and pH, is also a critical factor. In acidic solutions, the amino group will be protonated to form an anilinium ion. This protonation deactivates the ring towards electrophilic attack. The solvent can influence reaction rates through its polarity and ability to solvate reactants and transition states. For instance, in the oxidation of meta-substituted anilines, the reaction rate was found to be influenced by the solvent composition. orientjchem.org
Characterization of Reaction Intermediates and Transition States
The characterization of transient species like reaction intermediates and transition states is crucial for understanding reaction mechanisms. In the nucleophilic aromatic substitution reactions of anilines, zwitterionic intermediates (Meisenheimer-like complexes) are key species. psu.edu For a hypothetical reaction of this compound with an electrophilic aromatic substrate, the intermediate would involve a tetrahedral carbon atom in the electrophile's ring, bonded to both the incoming aniline and the leaving group.
Computational studies on related systems have helped to elucidate the structures and energies of these intermediates and the transition states connecting them to reactants and products. rsc.org For base-catalyzed reactions, the transition state for the rate-determining proton transfer step would involve the aniline-derived intermediate, a base, and the proton being transferred. psu.edu In the case of a potential Smiles rearrangement, a six-membered cyclic transition state would be involved in the key aryl migration step. acs.org
Determination of Thermodynamic and Kinetic Parameters
The thermodynamic and kinetic parameters of a reaction provide quantitative insights into its feasibility and rate. For reactions involving substituted anilines, these parameters are often determined through kinetic studies at various temperatures.
While specific data for this compound is not available, the table below presents a compilation of experimentally determined parameters for reactions of other substituted anilines to illustrate the expected ranges and significance of these values.
Thermodynamic and Kinetic Parameters for Reactions of Substituted Anilines (Illustrative Examples from Literature)
| Reaction Type | Substituted Aniline | Activation Energy (Ea) (kJ/mol) | Enthalpy of Activation (ΔH‡) (kJ/mol) | Entropy of Activation (ΔS‡) (J/mol·K) | Reference |
|---|---|---|---|---|---|
| Oxidative Coupling | Aniline | 9.34 | 6.83 | -244.7 | researchgate.net |
| Oxidation | m-Toluidine | - | 49.3 | -149 | orientjchem.org |
| Oxidation | m-Anisidine | - | 48.2 | -154 | orientjchem.org |
| Nitrosation | Aniline Derivatives | ~15 (Intrinsic Barrier) | - | - | acs.orgmurdoch.edu.au |
| Polymerization | Aniline | 44.3 | - | - | conicet.gov.ar |
This table presents data from various sources for different reactions of substituted anilines and is intended for illustrative purposes only.
The activation energy (Ea) represents the minimum energy required for the reaction to occur. The enthalpy of activation (ΔH‡) is the change in heat content in going from reactants to the transition state, while the entropy of activation (ΔS‡) reflects the change in randomness. Negative values for ΔS‡, as seen in the oxidation of meta-substituted anilines, suggest a more ordered transition state compared to the reactants. orientjchem.org The Gibbs free energy of activation (ΔG‡), which can be calculated from ΔH‡ and ΔS‡, determines the reaction rate.
Synthetic Utility and Derivative Chemistry of 5 Chloro 2 Ethoxy 3 Methylaniline
Role as a Key Synthetic Intermediate for Organic Synthesis
5-Chloro-2-ethoxy-3-methylaniline possesses several reactive sites—a primary amino group, an electron-rich aromatic ring, and activating ethoxy and methyl groups—making it a versatile, albeit specialized, intermediate for organic synthesis. The amino group (-NH₂) is a primary nucleophile and a directing group for electrophilic aromatic substitution. The chlorine, ethoxy, and methyl substituents on the benzene (B151609) ring influence the reactivity and regioselectivity of reactions, providing a scaffold for constructing more complex molecules.
Aniline (B41778) moieties are fundamental building blocks in the synthesis of a vast range of organic compounds, including pharmaceuticals, agrochemicals, and dyes. beilstein-journals.org Compounds with similar substitution patterns, such as 5-Chloro-2-methylaniline, are recognized as important intermediates in these industries. guidechem.comnih.gov The presence of the ethoxy group, as opposed to a methoxy (B1213986) group found in analogues like 5-Chloro-2-methoxy-3-methylaniline, can modulate properties such as solubility and biological activity in the final products. biosynth.com
**6.2. Synthesis of Functionalized Derivatives
The primary amino group of this compound is readily acylated to form anilide and amide derivatives. This common transformation involves the reaction of the aniline with acylating agents like acyl chlorides or acid anhydrides. This reaction is fundamental for creating intermediates for various applications or for protecting the amino group during subsequent synthetic steps. The synthesis of N-aryl amides is a key step in the creation of many biologically active molecules and functional materials.
Table 1: Representative Acylation Reaction
| Reactant 1 | Reactant 2 (Acylating Agent) | Product Type |
|---|---|---|
| This compound | Acetyl Chloride | N-(5-chloro-2-ethoxy-3-methylphenyl)acetamide |
| This compound | Benzoyl Chloride | N-(5-chloro-2-ethoxy-3-methylphenyl)benzamide |
Phosphoramidates are compounds containing a phosphorus-nitrogen bond. The synthesis of such derivatives from this compound would typically involve a reaction between the amino group and a suitable phosphorus electrophile, such as phosphoryl chloride (POCl₃) or a substituted chlorophosphate. This reaction forms a P-N bond, linking the aniline moiety to a phosphorus center. Phosphoramidates are investigated for their potential as flame retardants, ligands in catalysis, and as prodrugs in medicinal chemistry.
Anilines are crucial precursors for the synthesis of a wide variety of nitrogen-containing heterocyclic compounds. One notable application is in the construction of the oxindole (B195798) ring system, a core structure in many pharmaceutical agents. nih.gov The synthesis of oxindoles from anilines can be achieved through various methods, including the Gassman or Buchwald-Hartwig amidation reactions. google.comorganic-chemistry.org For instance, a general approach involves the N-chlorination of an aniline followed by reaction with a sulfur ylide and subsequent cyclization. google.com The specific substitution pattern on the this compound ring would be expected to influence the final position of substituents on the resulting oxindole core.
As a primary amine, this compound can undergo condensation with carbonyl compounds (aldehydes and ketones) to form imines, commonly known as Schiff bases. wikipedia.org This reaction involves the nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon, followed by the elimination of a water molecule. researchgate.net Schiff bases are highly versatile intermediates used in the synthesis of various heterocyclic compounds and as ligands in coordination chemistry. wikipedia.org
Table 2: General Schiff Base Formation
| Aniline Reactant | Carbonyl Reactant | Product Class |
|---|---|---|
| This compound | Benzaldehyde | N-benzylidene-5-chloro-2-ethoxy-3-methylaniline (Imine) |
Applications in the Synthesis of Dyes and Agrochemicals
Aniline derivatives are foundational to the dye and agrochemical industries. usitc.gov Substituted anilines are diazotized (converted to a diazonium salt) and then coupled with electron-rich aromatic compounds to produce a wide range of azo dyes. orientjchem.org The specific color and properties of the resulting dye are determined by the electronic nature and substitution pattern of both the aniline and the coupling partner. The chloro, ethoxy, and methyl groups on this compound would all contribute to the final properties, such as hue, fastness, and affinity for fibers, of any derived dyes. researchgate.netresearchgate.net
In the agrochemical sector, substituted anilines are key intermediates for herbicides and fungicides. google.com For example, 3-Chloro-2-methylaniline is a known precursor for quinolinecarboxylic acid herbicides. google.com The unique combination of substituents in this compound makes it a potential candidate for the synthesis of new agrochemicals with specific biological activities.
Lack of Specific Environmental Data for this compound
Therefore, it is not possible to provide a detailed, evidence-based article on the degradation pathways, transformation products, environmental persistence, mobility, and biotransformation specifically for this compound as per the requested outline. The scientific community has not published specific research that would allow for a thorough and accurate discussion of the following points for this exact compound:
Environmental Fate and Transformation Studies of 5 Chloro 2 Ethoxy 3 Methylaniline
Biotransformation and Microbial Degradation:There is no information on specific microorganisms or enzymatic pathways capable of degrading 5-Chloro-2-ethoxy-3-methylaniline.
General principles of environmental chemistry suggest that as a substituted aniline (B41778), its behavior would be influenced by the presence of the chloro, ethoxy, and methyl functional groups. However, without direct experimental evidence, any discussion would be speculative and would not meet the required standard of scientific accuracy for an article focused solely on this compound.
Future research is needed to elucidate the environmental profile of this compound to understand its potential impacts and behavior in various ecosystems.
Q & A
Q. What mechanistic insights can be gained from kinetic isotope effects (KIEs) in amination reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
